molecular formula C6H5F2IN2O2 B2580020 2-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid CAS No. 2226181-87-7

2-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid

Cat. No. B2580020
CAS RN: 2226181-87-7
M. Wt: 302.019
InChI Key: BCWJXDAKBGVRRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid involves several steps. One possible route is the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid to yield the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate . Subsequently, transesterification of the formate or acetate with an alcohol (and optionally a base) leads to the desired product .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazole ring with an iodine atom at position 5 and a carboxylic acid group at position 3. The 2,2-difluoroethyl moiety is attached to the pyrazole ring. The trifluoromethanesulfonate group is not directly part of the molecule but may be relevant in certain contexts .

properties

IUPAC Name

2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWJXDAKBGVRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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